molecular formula C14H16O3 B1679408 7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one CAS No. 92251-80-4

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

Cat. No. B1679408
CAS RN: 92251-80-4
M. Wt: 232.27 g/mol
InChI Key: ZMWQOEWNVDTTKC-UHFFFAOYSA-N
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Description

RKN5755 is a selective inhibitor of activated fibroblasts. It acts by inhibiting the enhanced migration of fibroblasts cocultured with cancer cells by binding to β-arrestin1 and interfering with β-arrestin1-mediated cofilin signaling pathways.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis of 2-(4-hydroxyphenyl)benzofurans, highlighting their potential application as β-amyloid aggregation inhibitors, which could have implications in Alzheimer's disease research (Choi et al., 2004).
  • Another research discussed the preparation of 7-substituted 2-phenyl-benzofurans as ERβ selective ligands, indicating their relevance in estrogen receptor-related studies (Collini et al., 2004).
  • Novel synthesis methods for benzofurans from dihydrocoumarins have been developed, showcasing the versatility of these compounds in chemical synthesis (Shachan‐Tov & Frimer, 2012).

Biomedical Applications

  • Spirocyclic 3-(3-fluoropropyl)-2-benzofurans have been evaluated as sigma1 receptor ligands for neuroimaging with positron emission tomography, demonstrating their potential in brain imaging and neurological research (Maestrup et al., 2009).
  • Cytotoxic studies of newer 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles highlighted their potential application in cancer research, showing effectiveness against cervical cancer cell lines (Bhalgat et al., 2011).

Molecular Design and Drug Discovery

  • Research into 7-substituted 2-phenyl-benzofurans explored their selectivity and potency as ligands, which could be beneficial in drug development processes (Collini et al., 2004).
  • The discovery of orthogonal synthesis methods using artificial intelligence, with applications including the synthesis of benzofuran scaffolds, represents a novel approach to drug discovery (Takabatake et al., 2020).

properties

IUPAC Name

7a-hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-9-11-7-4-8-12(14(11,16)17-13)10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWQOEWNVDTTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)OC2(C(C1)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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